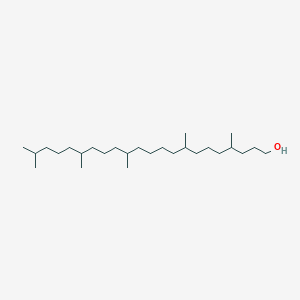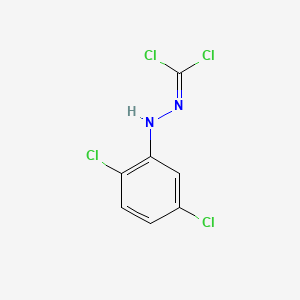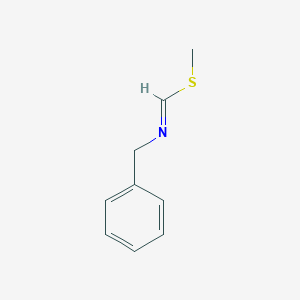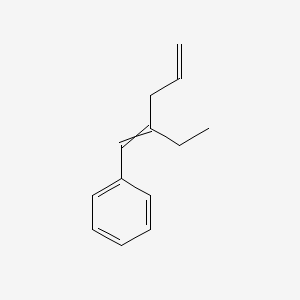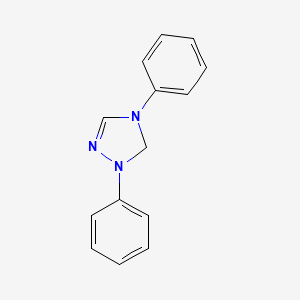
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring with two phenyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole can be synthesized through several methods. One common approach involves the cyclization of hydrazones with phenylhydrazine under acidic conditions. Another method includes the reaction of benzyl azides with phenylhydrazine in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted triazoles, dihydro derivatives, and various functionalized triazole compounds .
Aplicaciones Científicas De Investigación
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic and photophysical properties.
Mecanismo De Acción
The mechanism by which 1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form non-covalent bonds with these targets, leading to inhibition or modulation of their activity. This interaction is crucial for its biological activities, including enzyme inhibition and receptor binding .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A simpler triazole compound with similar chemical properties.
1,3-Diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one: A derivative with additional functional groups.
1,4-Diphenyl-2-(1H-1,2,4-triazol-1-yl)butane-1,4-dione: Another derivative with different substitution patterns.
Uniqueness
1,4-Diphenyl-4,5-dihydro-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct electronic and steric properties. These characteristics make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .
Propiedades
Número CAS |
113823-80-6 |
|---|---|
Fórmula molecular |
C14H13N3 |
Peso molecular |
223.27 g/mol |
Nombre IUPAC |
2,4-diphenyl-3H-1,2,4-triazole |
InChI |
InChI=1S/C14H13N3/c1-3-7-13(8-4-1)16-11-15-17(12-16)14-9-5-2-6-10-14/h1-11H,12H2 |
Clave InChI |
ZUAPCBDJKPCNAM-UHFFFAOYSA-N |
SMILES canónico |
C1N(C=NN1C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


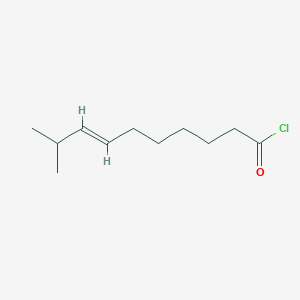
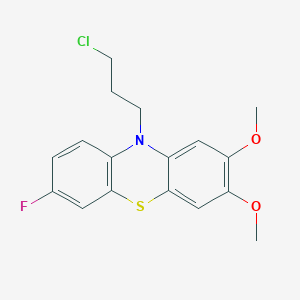
![N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-1-(4-nitrophenyl)methanimine](/img/structure/B14292367.png)
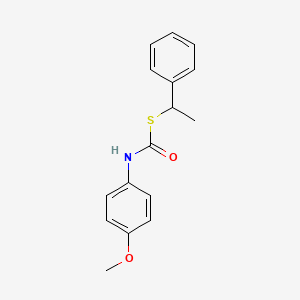



![N,N-Diethyl-7-phenyl-2H-[1,3]dioxolo[4,5-G]quinolin-6-amine](/img/structure/B14292401.png)
![2,2',2''-[({3-[(Oxiran-2-yl)methoxy]propyl}silanetriyl)tris(oxy)]tri(ethan-1-ol)](/img/structure/B14292405.png)
